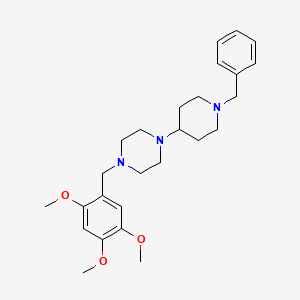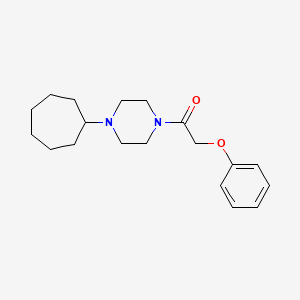![molecular formula C15H8N6O5 B10882469 4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882469.png)
4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano groups, nitro groups, and a hydrazino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization and Nitration: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, followed by nitration to introduce the nitro groups.
Introduction of Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Wissenschaftliche Forschungsanwendungen
2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMINE
- **2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL METHYL ETHER
Uniqueness
Compared to similar compounds, 2-CYANO-4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is unique due to its dual cyano groups and the presence of both nitro and hydrazino functionalities
Eigenschaften
Molekularformel |
C15H8N6O5 |
|---|---|
Molekulargewicht |
352.26 g/mol |
IUPAC-Name |
4-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H8N6O5/c16-6-9-4-13(14(21(25)26)5-10(9)7-17)19-18-8-11-3-12(20(23)24)1-2-15(11)22/h1-5,8,19,22H/b18-8+ |
InChI-Schlüssel |
KWMWKULUWJGKNO-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)
![2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate](/img/structure/B10882390.png)
![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)
![2-({[(3,4-Difluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10882401.png)
methanone](/img/structure/B10882415.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)

![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)



![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10882468.png)
